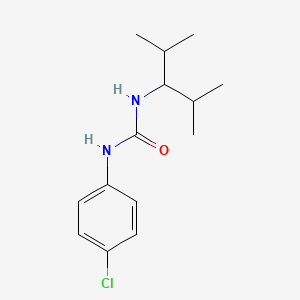
1-(4-Chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a dimethylpentyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea typically involves the reaction of 4-chloroaniline with 2,4-dimethylpentan-3-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea involves its interaction with specific molecular targets. The chlorophenyl group and the urea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(2,4-dimethylpentyl)urea: Similar structure but different alkyl group.
1-(4-Chlorophenyl)-3-(2,4-dimethylhexyl)urea: Similar structure with a longer alkyl chain.
1-(4-Chlorophenyl)-3-(2,4-dimethylbutyl)urea: Similar structure with a shorter alkyl chain.
The uniqueness of this compound lies in its specific combination of the chlorophenyl group and the dimethylpentyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-9(2)13(10(3)4)17-14(18)16-12-7-5-11(15)6-8-12/h5-10,13H,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIDCMNMASNQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
![N-[(NAPHTHALEN-1-YL)METHYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B5216502.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
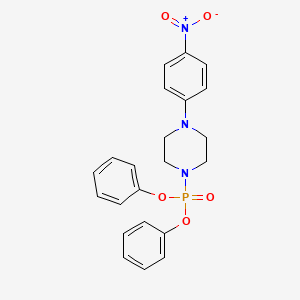
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)
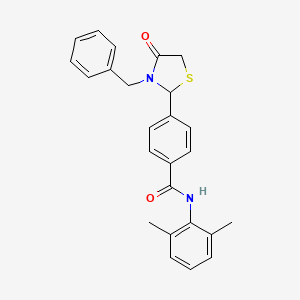
![1-[4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B5216561.png)
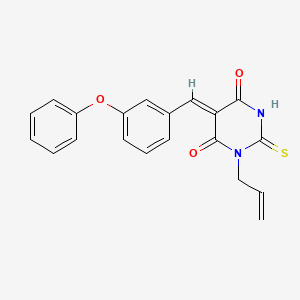
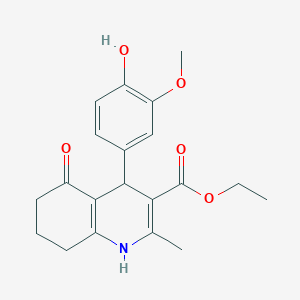
![[1-(Thiophen-3-ylmethyl)piperidin-2-yl]methanol](/img/structure/B5216588.png)
![4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)
